Shikimate-3-phosphate

Description

Shikimate 3-phosphate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

Shikimate-3-phosphate is a natural product found in Zea mays and Apis cerana with data available.

3-Phosphoshikimic acid is a metabolite found in or produced by Saccharomyces cerevisiae.

Shikimate 3-phosphate is a metabolite found in or produced by Saccharomyces cerevisiae.

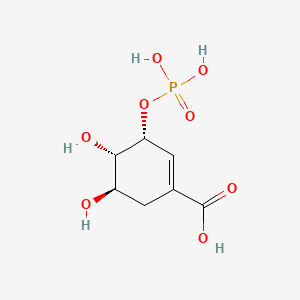

Structure

2D Structure

Properties

IUPAC Name |

(3R,4S,5R)-4,5-dihydroxy-3-phosphonooxycyclohexene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11O8P/c8-4-1-3(7(10)11)2-5(6(4)9)15-16(12,13)14/h2,4-6,8-9H,1H2,(H,10,11)(H2,12,13,14)/t4-,5-,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYOJSKGCWNAKGW-PBXRRBTRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C=C1C(=O)O)OP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@@H](C=C1C(=O)O)OP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10981376 | |

| Record name | 4,5-Dihydroxy-3-(phosphonooxy)cyclohex-1-ene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10981376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63959-45-5 | |

| Record name | Shikimic acid-3-phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063959455 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,5-Dihydroxy-3-(phosphonooxy)cyclohex-1-ene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10981376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Shikimic acid 3-phosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0301781 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Central Role of Shikimate-3-Phosphate in Aromatic Amino Acid Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The shikimate pathway is an essential metabolic route in bacteria, archaea, fungi, algae, and plants for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan), folates, and other crucial aromatic compounds.[1][2] This pathway is absent in mammals, making its enzymes attractive targets for the development of herbicides and antimicrobial agents.[1][3] At the heart of this seven-step pathway lies shikimate-3-phosphate, a key intermediate whose formation and consumption are critical for the downstream synthesis of the aromatic amino acids. This technical guide provides an in-depth exploration of the role of this compound, focusing on the enzymes that directly govern its metabolism: shikimate kinase and 5-enolpyruvylthis compound (EPSP) synthase.

The Shikimate Pathway: An Overview

The shikimate pathway commences with the condensation of phosphoenolpyruvate (PEP) and erythrose-4-phosphate to ultimately yield chorismate, the common precursor for the three aromatic amino acids.[4][5] this compound emerges as the product of the fifth step and serves as the substrate for the sixth step. Its strategic position makes the enzymes responsible for its turnover, shikimate kinase and EPSP synthase, pivotal control points in the pathway.

Key Enzymes in this compound Metabolism

Shikimate Kinase (SK)

Shikimate kinase (EC 2.7.1.71) catalyzes the ATP-dependent phosphorylation of shikimate at the 3-hydroxyl group to produce this compound and ADP.[4] This reaction is the fifth step in the shikimate pathway and is essential for the viability of organisms that possess this pathway.[6]

The kinetic parameters of shikimate kinase vary among different organisms. Below is a summary of reported kinetic constants.

| Organism | Substrate | Km (µM) | kcat (s-1) | Reference |

| Mycobacterium tuberculosis | Shikimate | 650 ± 28 | 60 ± 8 | [7] |

| Mycobacterium tuberculosis | MgATP | 112 ± 4 | 60 ± 8 | [7] |

| Staphylococcus aureus (MRSA) | Shikimate | 153 | - | [7] |

| Staphylococcus aureus (MRSA) | ATP | 224 | - | [7] |

| Sorghum bicolor | Shikimate | 200 | - | [8] |

| Sorghum bicolor | ATP | 110 | - | [8] |

5-Enolpyruvylthis compound (EPSP) Synthase

EPSP synthase (EC 2.5.1.19) facilitates the transfer of an enolpyruvyl group from phosphoenolpyruvate (PEP) to the 5-hydroxyl group of this compound, yielding 5-enolpyruvylthis compound (EPSP) and inorganic phosphate.[9] This enzyme is the target of the broad-spectrum herbicide glyphosate, which acts as a competitive inhibitor with respect to PEP.[10]

The kinetic parameters for EPSP synthase are crucial for understanding its efficiency and its interaction with inhibitors like glyphosate.

| Organism | Substrate | Km (µM) | kcat (s-1) | Inhibitor | Ki (µM) | Reference |

| Zea mays (Maize, TIPS variant) | PEP | 29 ± 1.8 | 3.3 ± 0.1 | Glyphosate | 2400 ± 300 | [7] |

| Agrobacterium sp. (CP4) | PEP | 200 (with KCl) | - | Glyphosate | 6000 | [7] |

| Escherichia coli | PEP | 3.5 | - | Glyphosate | 1.1 | [11] |

| GR79-EPSPS (mutant) | PEP | 12.316 | 21.011 | Glyphosate | 75.360 | [12] |

| GR79(Y40I)-EPSPS (mutant) | PEP | 17.585 | 26.697 | Glyphosate | 127.343 | [12] |

Experimental Protocols

Detailed methodologies are essential for the study of these enzymes. The following sections provide generalized protocols for enzyme expression, purification, and activity assays.

Recombinant Enzyme Expression and Purification

A common workflow for obtaining purified shikimate pathway enzymes for characterization is outlined below. Specific conditions may require optimization for each target enzyme.

1. Cloning and Transformation:

-

The gene encoding the target enzyme (shikimate kinase or EPSP synthase) is amplified from the source organism's DNA via PCR.

-

The amplified gene is then cloned into a suitable expression vector, often containing an affinity tag (e.g., His₆-tag) for simplified purification.

-

The resulting plasmid is transformed into a suitable bacterial expression host, such as E. coli BL21(DE3).[13][14]

2. Protein Expression:

-

A single colony of transformed E. coli is used to inoculate a small starter culture, which is then used to inoculate a larger volume of growth medium containing the appropriate antibiotic.

-

The culture is grown at 37°C with shaking until it reaches an optimal cell density (OD₆₀₀ of 0.4-0.6).

-

Protein expression is induced by the addition of an inducing agent, such as isopropyl β-D-1-thiogalactopyranoside (IPTG). The culture is then incubated for a further period at a reduced temperature (e.g., 18-25°C) to enhance protein solubility.[13][15]

-

Cells are harvested by centrifugation.

3. Protein Purification:

-

The cell pellet is resuspended in a lysis buffer and the cells are disrupted by sonication or other mechanical means on ice.

-

The cell lysate is clarified by high-speed centrifugation to remove cell debris.

-

The supernatant containing the soluble protein is loaded onto an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins).

-

After washing the column to remove non-specifically bound proteins, the target enzyme is eluted.

-

For higher purity, a second purification step, such as size-exclusion chromatography, can be performed.[13][14]

-

The purity of the enzyme is assessed by SDS-PAGE.

Key Enzyme Activity Assays

This continuous assay measures the production of ADP, which is coupled to the oxidation of NADH, resulting in a decrease in absorbance at 340 nm.[7][13]

Principle: The ADP produced by shikimate kinase is used by pyruvate kinase (PK) to convert phosphoenolpyruvate (PEP) to pyruvate. The pyruvate is then reduced to lactate by lactate dehydrogenase (LDH), which simultaneously oxidizes NADH to NAD⁺. The rate of NADH oxidation is monitored spectrophotometrically at 340 nm.[13]

Reagents:

-

Assay Buffer: e.g., 100 mM Tris-HCl, 100 mM KCl, 5 mM MgCl₂, pH 7.6

-

Substrates: Shikimate, ATP

-

Coupling System: Phosphoenolpyruvate (PEP), NADH, Pyruvate Kinase (PK), Lactate Dehydrogenase (LDH)

Procedure:

-

Prepare a reaction mixture in a cuvette containing assay buffer, shikimate, ATP, PEP, NADH, and an excess of PK and LDH.

-

Equilibrate the mixture to the desired temperature (e.g., 25°C) in a spectrophotometer and record the baseline absorbance at 340 nm.

-

Initiate the reaction by adding a known amount of purified shikimate kinase.

-

Monitor the decrease in absorbance at 340 nm over time.

-

The rate of the reaction is calculated from the linear portion of the curve using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

This endpoint assay measures the amount of inorganic phosphate (Pi) released during the reaction.[7][16]

Principle: The condensation of this compound and PEP by EPSP synthase releases inorganic phosphate. The amount of Pi is quantified colorimetrically using the malachite green reagent, which forms a colored complex with phosphate that can be measured by its absorbance.

Reagents:

-

Assay Buffer: e.g., 100 mM HEPES-NaOH, pH 7.0

-

Substrates: this compound (S3P), Phosphoenolpyruvate (PEP)

-

Malachite Green Reagent

Procedure:

-

Prepare reaction mixtures containing assay buffer, S3P, and PEP in individual tubes or a microplate.

-

Initiate the reactions by adding the purified EPSP synthase enzyme.

-

Incubate the reactions at a set temperature for a defined period.

-

Stop the reactions (e.g., by adding a solution of sodium dodecyl sulfate).

-

Add the malachite green reagent to each reaction to develop the color.

-

Measure the absorbance at approximately 620-650 nm.

-

The amount of phosphate released is determined by comparison to a standard curve prepared with known concentrations of phosphate.

Regulation of the Shikimate Pathway

The flux of metabolites through the shikimate pathway is tightly regulated to meet the cell's demand for aromatic amino acids and other aromatic compounds.[1][5] In many microorganisms, the primary point of regulation is the first enzyme, DAHP synthase, which is subject to feedback inhibition by the final aromatic amino acid products.[5] In plants, the regulation is more complex, with multiple isoforms of DAHP synthase showing differential sensitivity to feedback inhibitors.[1][4] Additionally, intermediates of the pathway and downstream metabolites can also exert regulatory effects.[1][4]

Conclusion and Future Directions

This compound stands as a critical juncture in the biosynthesis of aromatic amino acids. A thorough understanding of the enzymes that produce and consume this intermediate, namely shikimate kinase and EPSP synthase, is paramount for the development of novel antimicrobial agents and herbicides. The quantitative data and experimental protocols provided in this guide offer a foundation for researchers in this field. Future research will likely focus on elucidating the more subtle aspects of pathway regulation, the protein-protein interactions within the pathway, and the development of next-generation inhibitors that are both potent and specific. The detailed structural and kinetic characterization of these enzymes from a wider range of organisms will continue to be a key driver of innovation in both agriculture and medicine.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Interaction of the herbicide glyphosate with its target enzyme 5-enolpyruvylshikimate 3-phosphate synthase in atomic detail - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biochemical and X-ray crystallographic studies on shikimate kinase: The important structural role of the P-loop lysine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The entry reaction of the plant shikimate pathway is subjected to highly complex metabolite-mediated regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The shikimate pathway: gateway to metabolic diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selective Mycobacterium tuberculosis Shikimate Kinase Inhibitors as Potential Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. In Vivo Activity, Purification, and Characterization of Shikimate Kinase from Sorghum - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Crystal structure of 5-enolpyruvylthis compound (EPSP) synthase from the ESKAPE pathogen Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 11. files01.core.ac.uk [files01.core.ac.uk]

- 12. researchgate.net [researchgate.net]

- 13. Identification of potential inhibitors of Mycobacterium tuberculosis shikimate kinase: molecular docking, in silico toxicity and in vitro experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The purification of 5-enolpyruvylshikimate 3-phosphate synthase from an overproducing strain of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. scielo.br [scielo.br]

- 16. pubs.acs.org [pubs.acs.org]

The Central Role of Shikimate-3-Phosphate in the Shikimate Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the function and significance of shikimate-3-phosphate (S3P), a critical intermediate in the shikimate pathway. This pathway is essential for the biosynthesis of aromatic amino acids (tryptophan, phenylalanine, and tyrosine) in bacteria, archaea, fungi, algae, some protozoans, and plants, but is absent in mammals, making it an attractive target for the development of herbicides and antimicrobial agents.[1] This document details the enzymatic reactions involving S3P, presents key quantitative data, outlines experimental protocols for its study, and illustrates the pathway and associated workflows through diagrams.

Introduction to the Shikimate Pathway and the Position of this compound

The shikimate pathway is a seven-step metabolic route that converts phosphoenolpyruvate (PEP) and erythrose-4-phosphate into chorismate, the common precursor for aromatic amino acids and other essential aromatic compounds.[1][2] this compound is the product of the fifth step and the substrate for the sixth step, placing it at a crucial juncture in the pathway.

The formation of S3P is catalyzed by the enzyme shikimate kinase (SK) , which facilitates the ATP-dependent phosphorylation of shikimate.[3] Subsequently, S3P is utilized by 5-enolpyruvylthis compound (EPSP) synthase (EPSPS) , which catalyzes its reaction with another molecule of PEP to form 5-enolpyruvylthis compound (EPSP).[1][4] The inhibition of EPSP synthase by the herbicide glyphosate underscores the importance of this step and, by extension, the essentiality of its substrate, this compound.[1][5]

Enzymatic Conversions Involving this compound

Synthesis of this compound by Shikimate Kinase

Shikimate kinase (EC 2.7.1.71) catalyzes the transfer of a phosphate group from ATP to the 3-hydroxyl group of shikimate.[6] This reaction requires a divalent cation, typically Mg²⁺, for its activity.

Reaction: Shikimate + ATP → this compound + ADP

Consumption of this compound by EPSP Synthase

EPSP synthase (EC 2.5.1.19) facilitates the condensation of this compound and phosphoenolpyruvate to yield 5-enolpyruvylthis compound and inorganic phosphate.[7][8][9][10][11] This reaction proceeds through a tetrahedral intermediate.[7][11] The binding of S3P to EPSP synthase is a prerequisite for the subsequent binding of PEP and is also necessary for the binding of the inhibitor glyphosate.[9][10][12]

Reaction: this compound + Phosphoenolpyruvate → 5-Enolpyruvylthis compound + Phosphate

Quantitative Data

The following tables summarize key kinetic parameters for shikimate kinase and EPSP synthase from various organisms. These values are essential for understanding the efficiency and substrate affinity of these enzymes.

Table 1: Kinetic Parameters for Shikimate Kinase

| Organism | Km (Shikimate) (µM) | Km (ATP) (µM) | kcat (s⁻¹) | Reference |

| Erwinia chrysanthemi (SK II) | 310 | - | - | [13] |

| Sorghum bicolor | 200 | 110 | - | [14] |

Table 2: Kinetic Parameters for EPSP Synthase

| Organism | Km (S3P) (µM) | Km (PEP) (µM) | Ki (Glyphosate) (µM) | Reference |

| Neurospora crassa | - | 3.5 | 1.1 | [12] |

| Sorghum bicolor | 7 | 8 | 0.16 | [15] |

| Escherichia coli | - | - | - | [16] |

Experimental Protocols

This section provides detailed methodologies for the purification and activity assays of the key enzymes that interact with this compound.

Purification of Shikimate Kinase

Source Organism: Mycobacterium tuberculosis (can be adapted for other sources)

Protocol:

-

Cloning and Overexpression: The gene encoding shikimate kinase is cloned into an appropriate expression vector (e.g., pET series) and transformed into a suitable host strain like E. coli BL21(DE3).

-

Cell Culture and Lysis: Grow the transformed cells in a suitable medium (e.g., LB broth) and induce protein expression. Harvest the cells by centrifugation and resuspend them in a lysis buffer. Lyse the cells using sonication or a French press.

-

Clarification: Centrifuge the cell lysate at high speed to pellet cellular debris.

-

Affinity Chromatography: If the protein is tagged (e.g., His-tag), apply the supernatant to a nickel-NTA affinity column. Wash the column extensively and elute the protein with an imidazole gradient.

-

Ion-Exchange Chromatography: As a further purification step, apply the eluted protein to an anion or cation exchange column, depending on the protein's isoelectric point. Elute with a salt gradient.

-

Size-Exclusion Chromatography: For final polishing, pass the protein through a size-exclusion chromatography column to separate it based on size and remove any remaining contaminants.

-

Purity Assessment: Analyze the purity of the final protein sample by SDS-PAGE.

Shikimate Kinase Activity Assay (Coupled Spectrophotometric Assay)

This assay measures the production of ADP, which is coupled to the oxidation of NADH, resulting in a decrease in absorbance at 340 nm.[2][17][18]

Reagents:

-

Assay Buffer: e.g., 100 mM Tris-HCl pH 7.6, 5 mM MgCl₂, 100 mM KCl[17]

-

Substrates: Shikimate, ATP

-

Coupling System: Phosphoenolpyruvate (PEP), NADH, Pyruvate Kinase (PK), Lactate Dehydrogenase (LDH)

Procedure:

-

Prepare a reaction mixture in a cuvette containing the assay buffer, shikimate, ATP, PEP, NADH, and an excess of PK and LDH.

-

Equilibrate the mixture to the desired temperature (e.g., 25°C) in a spectrophotometer.

-

Initiate the reaction by adding a known amount of purified shikimate kinase.

-

Continuously monitor the decrease in absorbance at 340 nm.

-

Calculate the rate of shikimate kinase activity based on the rate of NADH oxidation (the molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹).

Purification of EPSP Synthase

Source Organism: Mycobacterium tuberculosis (can be adapted for other sources)[3]

Protocol:

-

Cloning and Overexpression: The aroA gene encoding EPSP synthase is cloned into an expression vector and transformed into a suitable host like E. coli BL21(DE3).[3]

-

Cell Culture and Lysis: Grow the transformed cells in LB medium. Induction with IPTG may not be necessary for some constructs.[3] Harvest and lyse the cells as described for shikimate kinase.

-

Clarification: Centrifuge the lysate to remove cell debris.[3]

-

Anion-Exchange Chromatography: Apply the clarified supernatant to an anion-exchange column (e.g., Q-Sepharose). Elute the protein with a linear gradient of NaCl.[3] This single step can often yield a homogeneous enzyme.[3]

-

Purity Assessment: Assess the purity of the eluted fractions using SDS-PAGE.

EPSP Synthase Activity Assay

Method 1: Coupled Spectrophotometric Assay [3]

This assay measures the release of inorganic phosphate.

Reagents:

-

Assay Buffer

-

Substrates: this compound, Phosphoenolpyruvate

-

Coupling System: Purified shikimate kinase, Purine Nucleoside Phosphorylase (PNPase)

Procedure:

-

The activity of the purified EPSP synthase is measured in a coupled assay with purified shikimate kinase and PNPase.[3]

-

The release of inorganic phosphate from the EPSP synthase reaction is monitored.

Method 2: LC/MS-Based Assay [8][19]

This method directly measures the formation of the product, EPSP.

Reagents:

-

Assay Buffer

-

Substrates: this compound, Phosphoenolpyruvate

Procedure:

-

Incubate the purified EPSP synthase with S3P and PEP for a defined period (e.g., 30 minutes).[8][19]

-

Stop the reaction (e.g., by adding a quenching agent or by heat inactivation).

-

Analyze the reaction mixture by liquid chromatography-mass spectrometry (LC/MS) to quantify the amount of EPSP produced.[8][19]

-

The enzymatic activity is expressed as the amount of EPSP produced per unit time per milligram of protein (e.g., pmol/min/mg protein).[8][19]

Visualizations

The Shikimate Pathway

Caption: The Shikimate Pathway highlighting the central position of this compound.

Experimental Workflow for Shikimate Kinase Activity Assay

Caption: Workflow for the coupled spectrophotometric assay of Shikimate Kinase activity.

Logical Relationship of EPSP Synthase Inhibition by Glyphosate

References

- 1. The shikimate pathway: gateway to metabolic diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. One-step purification of 5-enolpyruvylthis compound synthase enzyme from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The entry reaction of the plant shikimate pathway is subjected to highly complex metabolite-mediated regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 16.7 Herbicides that Inhibit EPSP Synthase – Principles of Weed Control [ohiostate.pressbooks.pub]

- 6. Frontiers | Increased Glyphosate-Induced Gene Expression in the Shikimate Pathway Is Abolished in the Presence of Aromatic Amino Acids and Mimicked by Shikimate [frontiersin.org]

- 7. Chemical shift mapping of this compound binding to the isolated N-terminal domain of 5-enolpyruvylthis compound synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Determination of enzymatic activity of 5-enolpyruvylthis compound synthase by LC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The inhibition of 5-enolpyruvylthis compound synthase as a model for development of novel antimicrobials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Crystallization and preliminary X-ray diffraction analysis of shikimate kinase from Mycobacterium tuberculosis in complex with MgADP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. EPSP synthase - Wikipedia [en.wikipedia.org]

- 12. files01.core.ac.uk [files01.core.ac.uk]

- 13. Biochemical and X-ray crystallographic studies on shikimate kinase: The important structural role of the P-loop lysine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In Vivo Activity, Purification, and Characterization of Shikimate Kinase from Sorghum - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Purification and Properties of 5-Enolpyruvylthis compound Synthase from Dark-Grown Seedlings of Sorghum bicolor - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Substrate synergism and the steady-state kinetic reaction mechanism for EPSP synthase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Identification of potential inhibitors of Mycobacterium tuberculosis shikimate kinase: molecular docking, in silico toxicity and in vitro experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to Shikimate-3-Phosphate Biosynthesis in E. coli

For Researchers, Scientists, and Drug Development Professionals

Introduction

The shikimate pathway is a crucial metabolic route in bacteria, archaea, fungi, algae, and plants for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and other essential aromatic compounds. This pathway is absent in mammals, making its enzymes attractive targets for the development of novel antimicrobial agents and herbicides. In Escherichia coli, the biosynthesis of shikimate-3-phosphate is a key step in this pathway, involving a series of seven enzymatic reactions that convert central metabolic precursors into this vital intermediate. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway in E. coli, detailing the enzymes involved, their kinetic properties, the regulation of the pathway, and experimental protocols for its study.

The Shikimate Pathway: From Precursors to this compound

The biosynthesis of this compound in E. coli begins with the condensation of phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P), products of glycolysis and the pentose phosphate pathway, respectively. The pathway proceeds through seven enzymatic steps to yield chorismate, the common precursor for aromatic amino acids.[1] this compound is the fifth intermediate in this pathway.

The enzymes involved in the synthesis of this compound are encoded by the aro gene family.[2][3]

-

3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase (AroG, AroF, AroH): Catalyzes the condensation of PEP and E4P to form DAHP. E. coli possesses three isoenzymes, each subject to feedback inhibition by one of the three aromatic amino acids.[3][4]

-

3-dehydroquinate (DHQ) synthase (AroB): Converts DAHP to 3-dehydroquinate.[3]

-

3-dehydroquinate (DHQ) dehydratase (AroD): Catalyzes the dehydration of DHQ to 3-dehydroshikimate (DHS).[3][5]

-

Shikimate dehydrogenase (AroE): Reduces DHS to shikimate.[3][6]

-

Shikimate kinase (AroK, AroL): Phosphorylates shikimate to produce this compound. E. coli has two isoenzymes of shikimate kinase.[3]

Quantitative Data on Shikimate Pathway Enzymes

The following tables summarize the available kinetic parameters for the enzymes involved in this compound biosynthesis in E. coli.

Table 1: Kinetic Parameters of DAHP Synthase Isoenzymes (AroG, AroF, AroH)

| Isoenzyme | Gene | Substrate | Km (µM) | kcat (s-1) | Feedback Inhibitor |

| DAHP synthase G | aroG | PEP | 4.5 | 25 | Phenylalanine |

| E4P | 1.2 | ||||

| DAHP synthase F | aroF | PEP | 1.3 | 12 | Tyrosine |

| E4P | 0.9 | ||||

| DAHP synthase H | aroH | PEP | 1.2 | 3.3 | Tryptophan |

| E4P | 0.5 |

Note: Kinetic parameters can vary depending on experimental conditions.

Table 2: Kinetic Parameters of Subsequent Enzymes in the Pathway

| Enzyme | Gene | Substrate(s) | Km (µM) | kcat (s-1) |

| 3-Dehydroquinate Synthase | aroB | DAHP | 3 - 10 | 50 |

| 3-Dehydroquinate Dehydratase | aroD | 3-Dehydroquinate | 17 - 18[5] | 142[5] |

| Shikimate Dehydrogenase | aroE | 3-Dehydroshikimate | 30 | 250 |

| NADPH | 20 | |||

| Shikimate Kinase I | aroK | Shikimate | 2000 | 1.3 |

| ATP | 200 | |||

| Shikimate Kinase II | aroL | Shikimate | 200 | 28 |

| ATP | 160 |

Note: Kinetic parameters can vary depending on experimental conditions.

Regulation of the Shikimate Pathway

The flux through the shikimate pathway is tightly regulated at both the transcriptional and post-translational levels to ensure an adequate supply of aromatic amino acids without wasteful overproduction.

Allosteric Regulation

The primary control point is the feedback inhibition of the three DAHP synthase isoenzymes by the end products of the pathway: phenylalanine, tyrosine, and tryptophan.[4][7][8] AroG is primarily inhibited by phenylalanine, AroF by tyrosine, and AroH by tryptophan.[3] This allosteric regulation allows for a rapid response to changes in the intracellular concentrations of aromatic amino acids. Additionally, the activities of 3-dehydroquinate synthase (AroB) and shikimate dehydrogenase (AroE) can be feedback inhibited by shikimate.[2]

Transcriptional Regulation

The expression of the aro genes is regulated by the TyrR repressor protein.[9] The TyrR protein, in conjunction with its corepressors tyrosine and phenylalanine, binds to specific operator sites, known as TyrR boxes, located in the promoter regions of the regulated genes.[1][9][10] This binding can repress the transcription of genes such as aroF, aroG, and aroL.[9][10] The Trp repressor, with tryptophan as its corepressor, is also involved in the regulation of aroL expression.[9]

Caption: Regulation of the shikimate biosynthesis pathway in E. coli.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the this compound biosynthesis pathway in E. coli.

Enzyme Assays

Caption: General workflow for a spectrophotometric enzyme assay.

This assay measures the formation of DAHP by monitoring the decrease in absorbance at 232 nm due to the consumption of PEP.

-

Reagents:

-

Assay Buffer: 50 mM Potassium phosphate buffer, pH 6.5.

-

Phosphoenolpyruvate (PEP) solution: 10 mM in assay buffer.

-

Erythrose-4-phosphate (E4P) solution: 10 mM in assay buffer.

-

Enzyme: Purified DAHP synthase or cell-free extract.

-

-

Procedure:

-

In a quartz cuvette, mix 800 µL of assay buffer, 100 µL of PEP solution, and 50 µL of E4P solution.

-

Equilibrate the mixture to the desired temperature (e.g., 37°C).

-

Initiate the reaction by adding 50 µL of the enzyme solution.

-

Immediately monitor the decrease in absorbance at 232 nm for 5-10 minutes.

-

Calculate the rate of reaction using the molar extinction coefficient of PEP at 232 nm (ε = 2.8 x 103 M-1cm-1).

-

This is a coupled assay that measures the formation of 3-dehydroshikimate from DHQ, the product of the DHQ synthase reaction.[11][12]

-

Reagents:

-

Procedure:

-

In a quartz cuvette, mix assay buffer, NAD+, CoCl2, and an excess of AroD.[12]

-

Add the substrate DAHP to the mixture.[12]

-

Initiate the reaction by adding a known amount of AroB.[12]

-

Immediately monitor the increase in absorbance at 234 nm due to the formation of 3-dehydroshikimate (ε = 1.2 x 104 M-1cm-1).[12]

-

This assay directly measures the formation of 3-dehydroshikimate by monitoring the increase in absorbance at 234 nm.[13][14]

-

Reagents:

-

Procedure:

-

Prepare a reaction mixture in a quartz cuvette containing the assay buffer and the DHQ substrate.[13][14]

-

Initiate the reaction by adding a known amount of AroD.[13][14]

-

Monitor the increase in absorbance at 234 nm over time.[13]

-

Calculate the initial reaction velocity using the molar extinction coefficient of 3-dehydroshikimate (ε = 1.2 x 104 M-1cm-1).

-

This assay measures the reduction of NADP+ by monitoring the increase in absorbance at 340 nm.

-

Reagents:

-

Assay Buffer: 100 mM Tris-HCl, pH 9.0.

-

Shikimate solution: 10 mM in assay buffer.

-

NADP+ solution: 10 mM in assay buffer.

-

Enzyme: Purified shikimate dehydrogenase (AroE) or cell-free extract.

-

-

Procedure:

-

In a quartz cuvette, mix 800 µL of assay buffer, 100 µL of shikimate solution, and 50 µL of NADP+ solution.

-

Equilibrate the mixture to the desired temperature (e.g., 25°C).

-

Initiate the reaction by adding 50 µL of the enzyme solution.

-

Monitor the increase in absorbance at 340 nm for 5-10 minutes.

-

Calculate the rate of reaction using the molar extinction coefficient of NADPH at 340 nm (ε = 6.22 x 103 M-1cm-1).

-

This is a coupled enzyme assay that measures the production of ADP.

-

Reagents:

-

Assay Buffer: 100 mM Tris-HCl, pH 7.6, 5 mM MgCl2, 100 mM KCl.

-

Substrates: 2 mM ATP, 1 mM shikimate.

-

Coupling system: 1 mM phosphoenolpyruvate, 0.25 mM NADH, 6 µg/mL pyruvate kinase, 6 µg/mL lactate dehydrogenase.

-

Enzyme: Purified shikimate kinase (AroK or AroL).

-

-

Procedure:

-

Prepare a reaction mixture containing all reagents except the enzyme in a quartz cuvette.

-

Equilibrate to the desired temperature (e.g., 25°C).

-

Initiate the reaction by adding the shikimate kinase enzyme.

-

Monitor the decrease in absorbance at 340 nm due to the oxidation of NADH.

-

Metabolite Quantification

Caption: Workflow for LC-MS/MS based metabolite quantification.

This method allows for the sensitive and specific quantification of this compound and other shikimate pathway intermediates from E. coli cell extracts.[15][16][17]

-

Metabolite Extraction:

-

Rapidly quench the metabolism of an E. coli culture by mixing with cold methanol (-20°C) to a final concentration of 60-80% methanol.[18][19]

-

Centrifuge the cell suspension at a low temperature to pellet the cells.

-

Resuspend the cell pellet in a cold extraction solvent (e.g., 80% methanol).

-

Lyse the cells by sonication or bead beating on ice.

-

Centrifuge the lysate to remove cell debris and collect the supernatant containing the metabolites.

-

Dry the supernatant under vacuum or nitrogen.

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried metabolite extract in a suitable solvent (e.g., 50% methanol).

-

Inject the sample onto a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

-

Separate the metabolites using a suitable column (e.g., a HILIC or reversed-phase C18 column) and a gradient of aqueous and organic mobile phases.

-

Detect and quantify this compound using multiple reaction monitoring (MRM) in negative ion mode. The specific precursor-product ion transitions for this compound should be determined empirically.

-

Quantify the concentration of this compound by comparing the peak area to a standard curve generated with a pure standard of this compound.

-

Conclusion

The biosynthesis of this compound in E. coli is a well-characterized pathway that is essential for the production of aromatic amino acids. The enzymes of this pathway are highly regulated to ensure a balanced metabolic flux. The detailed kinetic data and experimental protocols provided in this guide offer a valuable resource for researchers studying this pathway, with applications in metabolic engineering, drug discovery, and fundamental enzymology. Further research into the dynamic regulation of this pathway and the development of more specific and potent inhibitors will continue to be of great interest to the scientific community.

References

- 1. Mechanism of Repression of the aroP P2 Promoter by the TyrR Protein of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. Multiple Metabolic Engineering Strategies to Improve Shikimate Titer in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. uniprot.org [uniprot.org]

- 6. chem.gla.ac.uk [chem.gla.ac.uk]

- 7. Metabolic Engineering of the Shikimate Pathway for Production of Aromatics and Derived Compounds—Present and Future Strain Construction Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. frontiersin.org [frontiersin.org]

- 9. Regulation of aroL expression by TyrR protein and Trp repressor in Escherichia coli K-12 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Repression of the aroF promoter by the TyrR repressor in Escherichia coli K-12: role of the 'upstream' operator site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Structural and Biochemical Analysis of 3-Dehydroquinate Dehydratase from Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]

- 15. docs.lib.purdue.edu [docs.lib.purdue.edu]

- 16. Determination of enzymatic activity of 5-enolpyruvylthis compound synthase by LC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Development of an ESI-LC-MS-based assay for kinetic evaluation of Mycobacterium tuberculosis shikimate kinase activity and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Improved Sample Preparation for Untargeted Metabolomics Profiling of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Production of Shikimate-3-Phosphate in Plant Chloroplasts

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of shikimate-3-phosphate, a critical intermediate in the shikimate pathway within plant chloroplasts. The shikimate pathway is the central metabolic route for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and a vast array of aromatic secondary metabolites essential for plant growth, development, and defense.[1][2][3] Due to its absence in animals, enzymes within this pathway are prime targets for the development of herbicides and antimicrobial agents.[3][4][5] This document details the enzymatic reactions, regulatory mechanisms, quantitative data, and key experimental protocols relevant to the production of this compound.

The Shikimate Pathway: Localization and Core Reactions

In higher plants, the shikimate pathway is primarily, if not exclusively, localized within the plastids (chloroplasts).[4][5][6] Evidence from subcellular fractionation and the presence of N-terminal chloroplast transit peptides on the pathway's enzymes confirms this localization.[4][7] The pathway channels 20-30% of photosynthetically fixed carbon into the production of aromatic compounds.[3][5] It begins with the condensation of phosphoenolpyruvate (PEP) from glycolysis and erythrose-4-phosphate (E4P) from the pentose phosphate pathway, culminating in the synthesis of chorismate after seven enzymatic steps.[1][8]

This compound is the product of the fifth step in this pathway. The sequence leading to its formation is as follows:

-

3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase (DAHPS) catalyzes the condensation of PEP and E4P to form DAHP.[9][10][11]

-

3-dehydroquinate synthase (DHQS) converts DAHP into 3-dehydroquinate.[1][11]

-

3-dehydroquinate dehydratase (DHQD) , the first function of a bifunctional enzyme, catalyzes the dehydration of 3-dehydroquinate to 3-dehydroshikimate.[1][3]

-

Shikimate dehydrogenase (SDH) , the second function of the bifunctional enzyme, reduces 3-dehydroshikimate to shikimate.[1][3]

-

Shikimate kinase (SK) catalyzes the ATP-dependent phosphorylation of shikimate to produce This compound .[7][8][12]

The pathway continues with two additional enzymes, 5-enolpyruvylthis compound synthase (EPSPS) and chorismate synthase (CS), to produce chorismate, the precursor for aromatic amino acids.[1][12]

Key Enzymes and Regulatory Mechanisms

The flux through the shikimate pathway is tightly regulated, primarily at the entry point and at key enzymatic steps.

2.1 3-Deoxy-D-arabino-heptulosonate-7-phosphate Synthase (DAHPS)

As the first enzyme, DAHPS is a critical control point.[10] Unlike in microorganisms where it is strongly feedback-inhibited by aromatic amino acids, plant DAHPS regulation is more complex.[1][4][13] In Arabidopsis thaliana, there are three DHS isoforms (AthDHSs). While AthDHS1 and AthDHS3 are not significantly inhibited by aromatic amino acids, AthDHS2 is inhibited by tyrosine and tryptophan.[13][14] Furthermore, all three isoforms are strongly inhibited by the downstream pathway intermediate chorismate and the phenylpropanoid pathway intermediate caffeate.[15] This indicates a highly complex metabolite-mediated regulation controlling carbon entry into the pathway.[13][14]

2.2 Shikimate Kinase (SK)

Shikimate kinase is the enzyme directly responsible for producing this compound by catalyzing the ATP-dependent phosphorylation of shikimate's 3'-hydroxyl group.[7][16] Several lines of evidence suggest that SK is a key regulatory step in controlling the metabolic flux through the pathway.[1] Its activity is sensitive to the cellular energy charge, being inhibited by ADP.[17][18] Plants often possess multiple SK isoforms that are differentially expressed in response to developmental cues and environmental stresses.[1][7] For instance, Arabidopsis has two isoforms, AtSK1 and AtSK2. AtSK1 is heat-inducible and thermostable, whereas AtSK2 becomes inactivated at higher temperatures, suggesting specialized roles under conditions like heat stress.[7] This differential regulation allows the plant to modulate the production of this compound to meet demands for specific downstream aromatic compounds.[7]

Quantitative Data on Pathway Enzymes and Intermediates

The following tables summarize key quantitative data for enzymes and metabolites in the shikimate pathway.

Table 1: Kinetic Properties of Shikimate Pathway Enzymes

| Enzyme | Organism | Substrate | Km (μM) | Inhibitor | Ki (μM) | Reference |

| EPSP Synthase | Sorghum bicolor | This compound | 7 | - | - | [19] |

| Phosphoenolpyruvate (PEP) | 8 | Glyphosate | 0.16 | [19] | ||

| DAHPS (AthDHS1) | Arabidopsis thaliana | Caffeate | - | Caffeate | IC50 = 49.7 | [15] |

| Chorismate | - | Chorismate | IC50 < 100 | [15] | ||

| DAHPS (AthDHS2) | Arabidopsis thaliana | Caffeate | - | Caffeate | IC50 = 69.2 | [15] |

| DAHPS (AthDHS3) | Arabidopsis thaliana | Caffeate | - | Caffeate | IC50 = 53.4 | [15] |

Table 2: Shikimate Accumulation in Various Plant Species After Glyphosate Treatment

Glyphosate inhibits EPSP synthase, leading to the accumulation of its substrate, shikimate (via this compound dephosphorylation). This makes shikimate levels a useful indicator of pathway activity.[20]

| Plant Species | Shikimate Concentration (μg/g Fresh Weight) | Reference |

| Alfalfa | 7235 | [20] |

| Soybean | 7188 | [20] |

| Perennial Ryegrass (untreated) | 405 | [20] |

| Annual Ryegrass (untreated) | 595 | [20] |

| Cotton | 230 | [20] |

Experimental Protocols

4.1 Protocol for Isolation of Intact Chloroplasts from Arabidopsis thaliana

This protocol is adapted from established methods for isolating highly pure and intact chloroplasts suitable for enzymatic assays.[21][22][23]

Materials:

-

Arabidopsis thaliana leaves (~0.5 g)

-

Chloroplast Isolation (CI) Buffer: 0.33 M Sorbitol, 50 mM HEPES-KOH (pH 7.6), 2 mM EDTA, 1 mM MgCl₂, 1 mM MnCl₂, 0.1% (w/v) BSA. Keep on ice.

-

Percoll gradient solutions (40% and 80% v/v in CI buffer)

-

Miracloth or nylon mesh (20-100 µm)

-

Ice-cold mortar and pestle

-

Refrigerated microcentrifuge

Procedure:

-

Homogenization: Harvest ~0.5 g of healthy Arabidopsis leaves. Grind gently in an ice-cold mortar with 5 mL of ice-cold CI buffer. The goal is to break the cells without disrupting the chloroplasts.

-

Filtration: Filter the homogenate through two layers of Miracloth or nylon mesh into a pre-chilled centrifuge tube to remove cell debris.

-

Crude Chloroplast Pelleting: Centrifuge the filtrate at 3,000 x g for 8 minutes at 4°C. Discard the supernatant.

-

Resuspension: Gently resuspend the green pellet (crude chloroplasts) in 0.3 mL of cold CI buffer.

-

Percoll Gradient Centrifugation: Prepare a discontinuous Percoll gradient by carefully layering 0.9 mL of 40% Percoll solution over 0.9 mL of 80% Percoll solution in a new centrifuge tube. Carefully layer the resuspended crude chloroplasts on top of the gradient.

-

Centrifuge the gradient at 3,000 x g for 15 minutes at 4°C in a swinging-bucket rotor.

-

Collection: Intact chloroplasts will form a green band at the interface of the 40% and 80% Percoll layers. Broken chloroplasts will remain in the upper 40% layer. Carefully remove and discard the upper layer and collect the intact chloroplast band with a pipette.

-

Washing: Dilute the collected chloroplasts with 5 volumes of CI buffer and centrifuge at 3,000 x g for 10 minutes at 4°C to pellet the intact chloroplasts.

-

Final Resuspension: Discard the supernatant and resuspend the final pellet in a minimal volume of CI buffer for downstream applications.

4.2 Protocol for Shikimate Kinase (SK) Activity Assay

This is a spectrophotometric coupled-enzyme assay that measures the rate of ADP production, which is stoichiometric with this compound synthesis. The oxidation of NADH is monitored as a decrease in absorbance at 340 nm.

Materials:

-

Assay Buffer: 100 mM Tris-HCl (pH 7.8), 10 mM MgCl₂, 1 mM DTT.

-

Substrates: 100 mM Shikimic acid, 50 mM ATP.

-

Coupling Enzymes: Pyruvate kinase (PK) and Lactate dehydrogenase (LDH).

-

Coupling Reagents: 20 mM Phosphoenolpyruvate (PEP), 15 mM NADH.

-

Isolated chloroplast extract or purified SK enzyme.

-

Spectrophotometer capable of reading at 340 nm.

Procedure:

-

Prepare a reaction mixture in a cuvette containing:

-

800 µL Assay Buffer

-

50 µL 20 mM PEP

-

20 µL 15 mM NADH

-

10 µL PK/LDH enzyme mix

-

20 µL 100 mM Shikimic acid

-

Sufficient water to bring the volume to 980 µL.

-

-

Add 10-20 µL of the chloroplast extract or purified enzyme to the cuvette.

-

Incubate the mixture for 5 minutes at 25°C to allow any endogenous ADP and pyruvate to be consumed.

-

Initiate the reaction by adding 20 µL of 50 mM ATP.

-

Immediately begin monitoring the decrease in absorbance at 340 nm over time. The rate of NADH oxidation (linear phase of the reaction) is directly proportional to the SK activity.

-

Calculate activity using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Conclusion

The production of this compound is a pivotal step in the biosynthesis of aromatic compounds in plants, occurring within the chloroplast. This process is catalyzed by shikimate kinase, an enzyme subject to complex regulation by cellular energy status and environmental stress, highlighting its role in controlling metabolic flux. The pathway's entry enzyme, DAHPS, is also under intricate allosteric control, allowing for fine-tuning of carbon allocation. The methodologies and data presented here provide a foundational guide for researchers investigating the shikimate pathway, with applications ranging from fundamental plant biochemistry to the development of novel herbicides and the metabolic engineering of valuable plant-derived molecules.

References

- 1. bioone.org [bioone.org]

- 2. Research Portal [weizmann.esploro.exlibrisgroup.com]

- 3. Frontiers | Shikimate and Phenylalanine Biosynthesis in the Green Lineage [frontiersin.org]

- 4. THE SHIKIMATE PATHWAY - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2024.sci-hub.se [2024.sci-hub.se]

- 6. pharmacyfreak.com [pharmacyfreak.com]

- 7. Structural and biochemical investigation of two Arabidopsis shikimate kinases: The heat-inducible isoform is thermostable - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Shikimate Kinase Plays Important Roles in Anthocyanin Synthesis in Petunia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. DAHP synthase - Wikipedia [en.wikipedia.org]

- 11. 3-Deoxy-D-arabino-heptulosonic acid 7-phosphate - Wikipedia [en.wikipedia.org]

- 12. Shikimate pathway - Wikipedia [en.wikipedia.org]

- 13. academic.oup.com [academic.oup.com]

- 14. The entry reaction of the plant shikimate pathway is subjected to highly complex metabolite-mediated regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The entry reaction of the plant shikimate pathway is subjected to highly complex metabolite-mediated regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The shikimate pathway: gateway to metabolic diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. research.uni-luebeck.de [research.uni-luebeck.de]

- 19. Purification and Properties of 5-Enolpyruvylthis compound Synthase from Dark-Grown Seedlings of Sorghum bicolor - PMC [pmc.ncbi.nlm.nih.gov]

- 20. cottoninc.com [cottoninc.com]

- 21. Rapid Miniprep of Intact Chloroplasts from Arabidopsis thaliana Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Isolation of Chloroplasts for In Organelle Protein Degradation Assay | Springer Nature Experiments [experiments.springernature.com]

- 23. scispace.com [scispace.com]

The Enzymatic Conversion of Shikimate to Shikimate-3-Phosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The enzymatic conversion of shikimate to shikimate-3-phosphate, catalyzed by the enzyme shikimate kinase (SK), is a critical step in the shikimate pathway. This pathway is essential for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and other vital compounds in bacteria, fungi, plants, and apicomplexan parasites.[1][2] Notably, this pathway is absent in mammals, making its enzymes, including shikimate kinase, attractive targets for the development of novel herbicides and antimicrobial agents.[3][4] This technical guide provides an in-depth overview of the core principles of this enzymatic reaction, including detailed experimental protocols, a comprehensive summary of kinetic data, and visualizations of the associated biochemical pathways and experimental workflows.

Introduction to the Shikimate Pathway and Shikimate Kinase

The shikimate pathway is a seven-step metabolic route that converts phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P) into chorismate, the common precursor for aromatic amino acids.[1][5] Shikimate kinase (EC 2.7.1.71) catalyzes the fifth step of this pathway: the ATP-dependent phosphorylation of shikimate at the 3-hydroxyl group to yield this compound (S3P) and ADP.[6][7] This reaction is crucial for trapping the shikimate molecule within the cell and preparing it for the subsequent reaction with another molecule of PEP.

The reaction catalyzed by shikimate kinase is as follows:

Shikimate + ATP ⇌ this compound + ADP

This reaction is dependent on the presence of a divalent cation, typically Mg2+, which facilitates the transfer of the gamma-phosphate from ATP to the shikimate substrate.[5]

Quantitative Data on Shikimate Kinase Activity

The kinetic parameters of shikimate kinase have been characterized in a variety of organisms. This data is crucial for understanding the enzyme's efficiency and for the design of potential inhibitors. The following table summarizes key kinetic constants for shikimate kinase from different sources.

| Organism | Substrate | Km (µM) | kcat (s-1) | Vmax (µmol/min/mg) | Reference |

| Mycobacterium tuberculosis | Shikimate | 200 | 48 | - | [8] |

| ATP | 350 | 48 | - | [8] | |

| Staphylococcus aureus (MRSA) | Shikimate | 153 | - | 13.4 | [9] |

| ATP | 224 | - | 13.4 | [9] | |

| Erwinia chrysanthemi | Shikimate | 310 | - | - | [10] |

| ATP | - | - | - | [10] | |

| Escherichia coli (Isoenzyme I) | Shikimate | ~20,000 | - | - | [10] |

| Escherichia coli (Isoenzyme II) | Shikimate | 200 | - | - | [10] |

Note: The kinetic parameters can vary depending on the experimental conditions (e.g., pH, temperature, buffer composition). Researchers should consult the primary literature for detailed information.

Experimental Protocols

Accurate measurement of shikimate kinase activity is fundamental for studying its function and for screening potential inhibitors. Below are detailed protocols for common assays.

Coupled Spectrophotometric Assay

This is the most common method for continuously monitoring shikimate kinase activity. The production of ADP is coupled to the oxidation of NADH via pyruvate kinase (PK) and lactate dehydrogenase (LDH). The decrease in NADH concentration is monitored by the change in absorbance at 340 nm.

Principle:

-

Shikimate Kinase: Shikimate + ATP → this compound + ADP

-

Pyruvate Kinase: ADP + Phosphoenolpyruvate → ATP + Pyruvate

-

Lactate Dehydrogenase: Pyruvate + NADH + H+ → Lactate + NAD+

Materials:

-

Tris-HCl buffer (e.g., 100 mM, pH 7.6)

-

MgCl2 (e.g., 5 mM)

-

KCl (e.g., 100 mM)

-

ATP (e.g., 2 mM)

-

Shikimate (e.g., 1 mM)

-

Phosphoenolpyruvate (PEP) (e.g., 1 mM)

-

NADH (e.g., 0.25 mM)

-

Pyruvate Kinase (PK) (e.g., 6 µg/mL)

-

Lactate Dehydrogenase (LDH) (e.g., 6 µg/mL)

-

Purified Shikimate Kinase enzyme

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, KCl, ATP, shikimate, PEP, NADH, PK, and LDH in a cuvette.

-

Equilibrate the mixture to the desired temperature (e.g., 25 °C).

-

Initiate the reaction by adding a small volume of purified shikimate kinase.

-

Immediately start monitoring the decrease in absorbance at 340 nm over time.

-

Calculate the initial reaction velocity from the linear portion of the absorbance curve using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M-1cm-1).

LC-MS Based Assay

This method directly measures the formation of the product, this compound, offering high specificity and sensitivity.

Materials:

-

Ammonium acetate buffer (e.g., 100 mM, pH 7.6)

-

MgCl2 (e.g., 5 mM)

-

KCl (e.g., 50 mM)

-

ATP

-

Shikimate

-

Purified Shikimate Kinase enzyme

-

Quenching solution (e.g., 98% formic acid)

-

LC-MS system (e.g., ESI-Q-TOF)

Procedure:

-

Prepare a reaction mixture containing ammonium acetate buffer, MgCl2, KCl, ATP, and shikimate.

-

Pre-incubate the mixture at the desired temperature (e.g., 25 °C).

-

Initiate the reaction by adding the shikimate kinase enzyme.

-

Allow the reaction to proceed for a defined period (e.g., 30 seconds).

-

Stop the reaction by adding a quenching solution (e.g., formic acid).[11]

-

Analyze the sample using an LC-MS system to separate and quantify the amount of this compound produced.[12]

-

A standard curve for this compound should be generated to accurately quantify the product.

Radiometric Assay

This highly sensitive assay uses radiolabeled ATP to track the transfer of the phosphate group to shikimate.

Materials:

-

Reaction buffer (as for other assays)

-

Shikimate

-

[γ-32P]ATP or [γ-33P]ATP

-

Cold ATP

-

Purified Shikimate Kinase enzyme

-

Phosphocellulose paper (e.g., P81)

-

Wash buffer (e.g., phosphoric acid)

-

Scintillation counter or phosphorimager

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, shikimate, and a mixture of cold and radiolabeled ATP.

-

Initiate the reaction by adding the shikimate kinase enzyme.

-

Incubate at the desired temperature for a specific time.

-

Spot a small aliquot of the reaction mixture onto a phosphocellulose paper.[13]

-

Wash the paper extensively with a wash buffer to remove unincorporated [γ-32P]ATP. The phosphorylated shikimate product will bind to the paper.

-

Quantify the radioactivity remaining on the paper using a scintillation counter or phosphorimager.[13] This radioactivity is directly proportional to the amount of product formed.

Visualizations

The Shikimate Pathway

The following diagram illustrates the position of the shikimate kinase-catalyzed reaction within the broader context of the shikimate pathway.

References

- 1. The shikimate pathway: gateway to metabolic diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Shikimate kinase - Wikipedia [en.wikipedia.org]

- 3. bioone.org [bioone.org]

- 4. Shikimate Kinase and Shikmate Dehydrogenase [webhome.auburn.edu]

- 5. The entry reaction of the plant shikimate pathway is subjected to highly complex metabolite-mediated regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [PDF] The entry reaction of the plant shikimate pathway is subjected to highly complex metabolite-mediated regulation. | Semantic Scholar [semanticscholar.org]

- 7. ModelSEED [modelseed.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Biochemical and X-ray crystallographic studies on shikimate kinase: The important structural role of the P-loop lysine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Slow-Binding Inhibition of Mycobacterium tuberculosis Shikimate Kinase by Manzamine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Development of an ESI-LC-MS-based assay for kinetic evaluation of Mycobacterium tuberculosis shikimate kinase activity and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Mechanism of Action of Shikimate Kinase

Audience: Researchers, scientists, and drug development professionals.

Abstract: The shikimate pathway is a crucial metabolic route in bacteria, fungi, and plants for the biosynthesis of aromatic amino acids, yet it is absent in mammals.[1][2] This makes the enzymes within the pathway, including shikimate kinase, prime targets for the development of novel antimicrobial agents, herbicides, and antiparasitic drugs.[3][4][5] Shikimate kinase (SK) catalyzes the fifth of seven steps in this pathway: the ATP-dependent phosphorylation of shikimate to produce shikimate-3-phosphate.[6][7] This guide provides an in-depth examination of the enzyme's mechanism of action, structural biology, kinetics, and the experimental protocols used for its characterization.

Introduction to the Shikimate Pathway

The shikimate pathway bridges carbohydrate metabolism with the synthesis of aromatic compounds. It converts phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P) into chorismate, the common precursor for the aromatic amino acids—phenylalanine, tyrosine, and tryptophan—and other essential aromatic metabolites like folates and quinones.[2][7][8] This seven-step enzymatic pathway is indispensable for the organisms that possess it.[9][10] The absence of this pathway in mammals necessitates that they acquire aromatic amino acids through their diet, highlighting the potential for selective toxicity of pathway inhibitors.[5][11]

The overall flow of the shikimate pathway is depicted below, with the shikimate kinase-catalyzed step highlighted.

Caption: The seven-step shikimate pathway, highlighting the fifth step catalyzed by Shikimate Kinase.

Shikimate Kinase: Structure and Mechanism

Shikimate kinase (EC 2.7.1.71) is the enzyme responsible for the specific phosphorylation of the 3-hydroxyl group on shikimate, utilizing ATP as the phosphate donor.[7] This reaction is critical for trapping shikimate within the cell and preparing it for the subsequent reaction with a second molecule of PEP.[6]

Enzymatic Reaction

The reaction catalyzed by shikimate kinase is as follows:

Shikimate + ATP ⇌ this compound + ADP

This phosphotransfer reaction requires the presence of a divalent cation, typically Mg²⁺, for activity.[6]

Structural Insights

Shikimate kinase is structurally a member of the nucleoside monophosphate (NMP) kinase family.[3][6] Its three-dimensional structure features a three-layer α/β fold, characterized by a central sheet of five parallel β-strands flanked by α-helices.[11][12] The structure is organized into three key domains:

-

CORE Domain: Forms the main body of the enzyme and provides the scaffold for the active site.

-

LID Domain: A flexible region that acts as a "lid" over the ATP-binding site.

-

Shikimate-Binding (SB) Domain: A mobile domain that binds the shikimate substrate.[13]

A crucial aspect of the SK mechanism is a large, substrate-induced conformational change.[6][12] Upon binding of both ATP and shikimate, the LID and SB domains close over the active site. This "induced-fit" movement sequesters the substrates from the solvent, creates the catalytically competent conformation, and brings the γ-phosphate of ATP into close proximity with the 3-hydroxyl group of shikimate, facilitating phosphate transfer.[6]

Catalytic Mechanism and Kinetics

The catalytic mechanism of shikimate kinase follows a random sequential model where either ATP or shikimate can bind to the enzyme first.[3] However, binding is synergistic; the binding of one substrate increases the enzyme's affinity for the second substrate.[3]

The catalytic cycle can be summarized as follows:

-

Substrate Binding: ATP binds in a pocket featuring a conserved P-loop (Walker A motif), while shikimate binds to the SB domain. Highly conserved charged residues, such as Arginine (e.g., Arg57, Arg132) and Aspartate (e.g., Asp33), are critical for orienting the shikimate molecule correctly through hydrogen bonds.[12]

-

Conformational Change: The binding of both substrates triggers the closure of the LID and SB domains, assembling the active site.

-

Phosphotransfer: The γ-phosphate of ATP is transferred to the 3-hydroxyl group of shikimate.

-

Conformational Reopening: After the reaction, the domains reopen.

-

Product Release: ADP and this compound are released, returning the enzyme to its initial state.

Caption: The random sequential catalytic cycle of Shikimate Kinase showing substrate binding and conformational changes.

Quantitative Kinetic Data

The catalytic efficiency of shikimate kinase is described by its Michaelis-Menten constants (Kₘ) for shikimate and ATP, and its turnover number (kcat). The specificity constant (kcat/Kₘ) provides a measure of how efficiently the enzyme converts a substrate to product at low substrate concentrations.[14]

| Organism | Substrate | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) |

| Sorghum bicolor | Shikimate | 200 | - | - |

| Sorghum bicolor | ATP | 110 | - | - |

| Erwinia chrysanthemi | Shikimate | 310 | 40 | 1.3 x 10⁵ |

| Escherichia coli (SK II) | Shikimate | 200 | 280 | 1.4 x 10⁶ |

| Escherichia coli (SK II) | ATP | 250 | 280 | 1.1 x 10⁶ |

| Data compiled from references[3][15]. Note that kcat and Kₘ values can vary based on assay conditions. |

Experimental Protocols

Protein Expression and Purification

Shikimate kinase for in vitro studies is typically produced recombinantly. The gene (e.g., aroK or aroL in E. coli) is cloned into an expression vector, often with a polyhistidine-tag, and overexpressed in a suitable host like E. coli. The protein is then purified from the cell lysate using affinity chromatography (e.g., Ni-NTA) followed by size-exclusion chromatography to ensure high purity and homogeneity.[16]

Coupled Spectrophotometric Enzyme Activity Assay

A continuous spectrophotometric assay is the most common method for measuring SK activity. The production of ADP is coupled to the oxidation of NADH through the enzymes pyruvate kinase (PK) and lactate dehydrogenase (LDH).

-

Principle:

-

Shikimate Kinase: Shikimate + ATP → Shikimate-3-P + ADP

-

Pyruvate Kinase: ADP + Phosphoenolpyruvate → ATP + Pyruvate

-

Lactate Dehydrogenase: Pyruvate + NADH + H⁺ → Lactate + NAD⁺

-

The activity of SK is directly proportional to the rate of NADH oxidation, which is monitored by the decrease in absorbance at 340 nm (ε = 6220 M⁻¹cm⁻¹).[16]

-

Methodology:

-

Reaction Mixture: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 7.6) containing 100 mM KCl, 5 mM MgCl₂, 1 mM phosphoenolpyruvate, 0.25 mM NADH, and excess PK and LDH (e.g., 6 µg/mL each).[17]

-

Initiation: The reaction is typically initiated by adding one of the substrates (e.g., shikimate) or the enzyme itself to the mixture.

-

Measurement: The decrease in absorbance at 340 nm is recorded over time using a spectrophotometer at a constant temperature (e.g., 25°C).[16]

-

Calculation: The initial reaction velocity is calculated from the linear phase of the absorbance curve using the Beer-Lambert law.

-

This assay is highly adaptable for determining kinetic parameters (by varying substrate concentrations) and for screening potential inhibitors.[16][17]

Caption: A typical experimental workflow for the characterization of Shikimate Kinase.

Conclusion

Shikimate kinase is a well-characterized enzyme whose essential role in a metabolic pathway absent from mammals makes it a compelling target for drug discovery.[18][19] A thorough understanding of its structure, intricate catalytic mechanism involving significant conformational changes, and kinetics is fundamental for the rational design of potent and selective inhibitors. The robust and reliable enzymatic assays available facilitate high-throughput screening and detailed characterization of such compounds, paving the way for the development of new therapeutics and herbicides.

References

- 1. Shikimate pathway - Wikipedia [en.wikipedia.org]

- 2. THE SHIKIMATE PATHWAY - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biochemical and X-ray crystallographic studies on shikimate kinase: The important structural role of the P-loop lysine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are Shikimate kinase inhibitors and how do they work? [synapse.patsnap.com]

- 5. benthamdirect.com [benthamdirect.com]

- 6. The shikimate pathway: gateway to metabolic diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Shikimate kinase - Wikipedia [en.wikipedia.org]

- 8. bioone.org [bioone.org]

- 9. alderbioinsights.co.uk [alderbioinsights.co.uk]

- 10. Mycobacterium tuberculosis Shikimate Pathway Enzymes as Targets for the Rational Design of Anti-Tuberculosis Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. files01.core.ac.uk [files01.core.ac.uk]

- 12. Structural Basis for Shikimate-Binding Specificity of Helicobacter pylori Shikimate Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Shikimate Kinase Plays Important Roles in Anthocyanin Synthesis in Petunia - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biorxiv.org [biorxiv.org]

- 15. In vivo activity, purification, and characterization of shikimate kinase from sorghum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Identification of potential inhibitors of Mycobacterium tuberculosis shikimate kinase: molecular docking, in silico toxicity and in vitro experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Inhibition of Shikimate Kinase from Methicillin-Resistant Staphylococcus aureus by Benzimidazole Derivatives. Kinetic, Computational, Toxicological, and Biological Activity Studies [mdpi.com]

- 18. An overview of mechanism and chemical inhibitors of shikimate kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Shikimate kinase, a protein target for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

The Regulation of Shikimate-3-Phosphate in Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The shikimate pathway is a crucial metabolic route in bacteria, essential for the biosynthesis of aromatic amino acids (tryptophan, phenylalanine, and tyrosine), folates, and other important aromatic compounds. A key intermediate in this pathway is shikimate-3-phosphate (S3P), the synthesis and consumption of which represent a critical node for metabolic flux. Understanding the intricate regulation of S3P levels is paramount for the development of novel antimicrobial agents and for metabolic engineering applications. This technical guide provides an in-depth analysis of the core enzymes governing S3P concentrations in bacteria, focusing on their kinetic properties, regulatory mechanisms, and the experimental methodologies used for their characterization.

Introduction

This compound (S3P) is the product of the fifth step in the seven-enzyme shikimate pathway. It is synthesized by the enzyme shikimate kinase (SK), which catalyzes the ATP-dependent phosphorylation of shikimate. Subsequently, S3P serves as a substrate for 5-enolpyruvylthis compound (EPSP) synthase , which catalyzes its condensation with phosphoenolpyruvate (PEP) to form EPSP. The intracellular concentration of S3P is therefore a direct reflection of the activities of these two enzymes. While the primary regulation of the shikimate pathway occurs at the first committed step, catalyzed by 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase via feedback inhibition from aromatic amino acids, the enzymes directly flanking S3P also play a role in modulating pathway flux.[1][2] This guide will focus on the characteristics and regulation of shikimate kinase and EPSP synthase in the model bacterium, Escherichia coli.

Core Enzymes in S3P Metabolism

Shikimate Kinase (SK)

In Escherichia coli, two isozymes of shikimate kinase have been identified: Shikimate Kinase I (encoded by the aroK gene) and Shikimate Kinase II (encoded by the aroL gene).[3][4] AroL is considered the dominant enzyme in the biosynthesis of aromatic amino acids due to its significantly higher affinity for shikimate compared to AroK.[5][6]

5-Enolpyruvylthis compound (EPSP) Synthase (AroA)

EPSP synthase, encoded by the aroA gene, catalyzes the sixth step in the shikimate pathway.[1][7] This enzyme is of particular interest as it is the target of the broad-spectrum herbicide glyphosate.[8][9]

Data Presentation: Kinetic Parameters

The following tables summarize the key kinetic parameters for the shikimate kinase isozymes and EPSP synthase from Escherichia coli.

Table 1: Kinetic Parameters of E. coli Shikimate Kinase Isozymes

| Enzyme | Gene | Substrate | Km (µM) | Reference(s) |

| Shikimate Kinase I | aroK | Shikimate | 20,000 | [6] |

| Shikimate Kinase II | aroL | Shikimate | 200 | [5][10] |

| ATP | 160 | [5][10] |

Table 2: Kinetic Parameters of E. coli EPSP Synthase (AroA)

| Substrate | Km (µM) | pH | Temperature (°C) | Reference(s) |

| This compound (S3P) | 3.5 | 7.0 | 25 | [1] |

| 48 | 7.5 | 25 | [1] | |

| 90 | 5.5 | 20 | [1] | |

| 120 | 6.8 | 20 | [1] | |

| Phosphoenolpyruvate (PEP) | 15 | 7.0 | 25 | [1] |

| 45 | 7.5 | 25 | [1] | |

| 60 | 7.5 | 25 | [1] | |

| 88 | 6.8 | 20 | [1] | |

| 100 | 5.5 | 20 | [1] |

Table 3: Inhibition of E. coli EPSP Synthase (AroA) by Glyphosate

| Inhibitor | Type of Inhibition | Ki | Reference(s) |

| Glyphosate | Competitive with respect to PEP | 1.1 µM | [11] |

Regulatory Mechanisms

The primary regulation of the shikimate pathway in bacteria occurs at the level of DAHP synthase, the first enzyme in the pathway, which is subject to feedback inhibition and transcriptional repression by the aromatic amino acids.[1][2] Direct allosteric regulation of shikimate kinase and EPSP synthase in bacteria is not well-documented. However, the expression of the aroL gene, encoding the primary shikimate kinase, is regulated at the transcriptional level by the TyrR protein and the Trp repressor.

Experimental Protocols

Protein Purification

A general protocol for the expression and purification of recombinant shikimate pathway enzymes from E. coli is outlined below. This protocol can be adapted for both shikimate kinase and EPSP synthase.

Diagram 1: General Workflow for Recombinant Protein Purification

Caption: General workflow for recombinant protein expression and purification.

Methodology:

-

Cloning: The gene of interest (aroK, aroL, or aroA) is amplified via PCR and cloned into an expression vector, often containing an affinity tag (e.g., His6-tag) for simplified purification.[12]

-

Transformation: The expression construct is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).[12]

-

Expression: A culture of the transformed cells is grown to mid-log phase, and protein expression is induced (e.g., with IPTG). The culture is then incubated for a period to allow for protein production.[13]

-

Purification: Cells are harvested, lysed, and the protein of interest is purified from the cell-free extract using affinity chromatography (e.g., Ni-NTA for His-tagged proteins), followed by dialysis and concentration.[5][9]

Shikimate Kinase Enzyme Assay

A coupled spectrophotometric assay is commonly used to measure shikimate kinase activity.[6]

Diagram 2: Coupled Enzyme Assay for Shikimate Kinase

Caption: Coupled enzyme assay for measuring shikimate kinase activity.

Methodology:

-

Reaction Mixture: Prepare a reaction mixture containing assay buffer (e.g., 100 mM Tris-HCl, 100 mM KCl, 5 mM MgCl2, pH 7.6), phosphoenolpyruvate (PEP), NADH, an excess of pyruvate kinase (PK) and lactate dehydrogenase (LDH), ATP, and shikimate.[6]

-

Initiation: The reaction is initiated by the addition of the purified shikimate kinase enzyme.

-

Detection: The activity of shikimate kinase produces ADP, which is used by PK to convert PEP to pyruvate. Pyruvate is then reduced to lactate by LDH, a reaction that oxidizes NADH to NAD+. The rate of NADH oxidation is monitored by the decrease in absorbance at 340 nm.[6]

EPSP Synthase Enzyme Assay

The activity of EPSP synthase is typically measured by quantifying the amount of inorganic phosphate (Pi) released during the reaction.[3]

Diagram 3: Phosphate Release Assay for EPSP Synthase

Caption: Assay for EPSP synthase activity based on phosphate release.

Methodology:

-

Reaction Mixture: Prepare a reaction mixture containing assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM KCl, 2 mM DTT), this compound (S3P), and phosphoenolpyruvate (PEP).[3]

-

Initiation: The reaction is initiated by the addition of the purified EPSP synthase enzyme.

-

Termination and Detection: The reaction is terminated, and the amount of inorganic phosphate released is quantified using a colorimetric method, such as the malachite green assay. The absorbance is measured at approximately 660 nm, and the amount of phosphate is determined from a standard curve.[3]

Signaling Pathways and Logical Relationships

Diagram 4: Regulation of the Shikimate Pathway in E. coli

Caption: Overview of the shikimate pathway and its primary regulation.

Conclusion

The regulation of this compound levels in bacteria is a finely tuned process, primarily controlled at the entry point of the shikimate pathway. The enzymes directly responsible for S3P synthesis and consumption, shikimate kinase and EPSP synthase, are crucial for maintaining metabolic homeostasis. The kinetic data and experimental protocols provided in this guide offer a comprehensive resource for researchers investigating this vital pathway. A thorough understanding of these enzymes and their regulation is essential for the development of novel antimicrobial drugs that target the shikimate pathway and for the rational design of microbial cell factories for the production of valuable aromatic compounds.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]